
4-(Diphénylméthyl)pipérazin-1-amine
Vue d'ensemble
Description
4-(Diphenylmethyl)piperazin-1-amine is a chemical compound with the molecular formula C17H21N3 and a molecular weight of 267.37 g/mol . It is also known by its IUPAC name, 4-benzhydryl-1-piperazinamine . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research .
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that DMP exhibits notable antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). Studies have reported minimum inhibitory concentrations (MIC) that demonstrate its efficacy against this pathogen, suggesting its potential as a therapeutic agent in treating tuberculosis. Molecular docking studies have revealed that DMP interacts effectively with enzymes such as ATP synthase in Mtb, providing insights into its mechanism of action.
Neurological and Psychiatric Disorders
DMP is also being explored for its potential therapeutic applications in neurological and psychiatric disorders. Its structural similarity to known antipsychotic agents suggests that it may influence neurotransmitter systems in the brain, making it a candidate for further research in drug development targeting conditions like schizophrenia and depression .
Gastric Antisecretory Agents
In preclinical studies, derivatives of DMP have been evaluated for their gastric antisecretory properties. For instance, modifications to the piperazine structure have led to compounds that exhibit potent gastric antisecretory effects without the anticholinergic side effects commonly associated with traditional treatments . These findings highlight DMP's potential in developing new therapies for peptic ulcer disease.
Chemical Reactions
DMP undergoes several chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions are feasible with lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions are common, allowing for functional group modifications.
- Cyclization : Intramolecular cyclization can yield various piperazinopyrrolidinones.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial activity of DMP derivatives demonstrated significant inhibition of Mtb growth. The research involved testing various structural modifications to optimize MIC values and assess cytotoxicity across different cell lines . The results indicated that certain modifications led to increased potency while maintaining selectivity.
Case Study 2: Neurological Applications
Another investigation explored the binding affinity of DMP analogs to neurotransmitter receptors. The findings suggested that specific substitutions could enhance efficacy against neurological disorders while minimizing adverse effects associated with existing treatments . This study underscores the importance of structure-activity relationships in developing new therapeutic agents.
Méthodes De Préparation
The synthesis of 4-(Diphenylmethyl)piperazin-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis due to their efficiency and scalability .
Analyse Des Réactions Chimiques
4-(Diphenylmethyl)piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using reagents like alkyl halides.
Cyclization: The compound can undergo intramolecular cyclization to form piperazinopyrrolidinones.
Mécanisme D'action
The mechanism of action of 4-(Diphenylmethyl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters . This interaction can modulate various neurological processes, making it a potential candidate for the treatment of neurological disorders .
Comparaison Avec Des Composés Similaires
4-(Diphenylmethyl)piperazin-1-amine can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: Used to treat schizophrenia and bipolar disorder.
Activité Biologique
4-(Diphenylmethyl)piperazin-1-amine, also known as DMP, is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperazine ring substituted with a diphenylmethyl group, contributes to its diverse biological activities. This article reviews the biological activity of DMP, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₂₁N₃
- Molecular Weight : 267.37 g/mol
The compound's structure enhances its lipophilicity, which is essential for cell membrane penetration and interaction with biological targets.
Antimicrobial Activity
DMP has shown notable antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). Studies have reported minimum inhibitory concentrations (MIC) that indicate its effectiveness against various strains of Mtb.
Table 1: Antimicrobial Efficacy of DMP Derivatives
Compound Name | MIC (μM) | Target Pathogen |
---|---|---|
DMP | 11.53 | Mycobacterium tuberculosis |
6g | <3.80 | Mtb H37Rv |
6a | <3.80 | M. kansasii |
Research indicates that the presence of bulky lipophilic moieties enhances the activity of piperazine derivatives against slow-growing pathogens like Mtb. Molecular docking studies suggest that DMP interacts effectively with ATP synthase in Mtb, which is critical for its mechanism of action against this pathogen .
Cytotoxicity and Selectivity
DMP has been evaluated for cytotoxic effects in various cell lines. In vitro studies have demonstrated that it exhibits selective cytotoxicity, making it a promising candidate for further development in cancer therapy.
Table 2: Cytotoxicity Studies
The selectivity index indicates that DMP has a favorable therapeutic window, which is crucial for minimizing side effects in clinical applications.
The biological activity of DMP can be attributed to its ability to bind to specific enzymes and receptors within microbial cells. Docking studies have revealed that DMP forms hydrogen bonds with conserved amino acid residues in ATP synthase, disrupting energy production in bacteria .
Case Studies
Several studies have explored the therapeutic potential of DMP and its derivatives:
- Study on Antitubercular Activity : A recent study highlighted the efficacy of DMP derivatives against multidrug-resistant strains of Mtb, demonstrating significant inhibition rates and low MIC values .
- Cardiovascular Effects : Research on related compounds has shown that certain derivatives of DMP exhibit direct inotropic and vasodilatory effects, suggesting potential applications in cardiovascular therapies .
Propriétés
IUPAC Name |
4-benzhydrylpiperazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMWWFHROBPSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368878 | |
Record name | 4-(Diphenylmethyl)piperazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698-31-3 | |
Record name | 4-(Diphenylmethyl)piperazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.